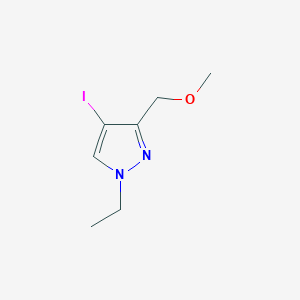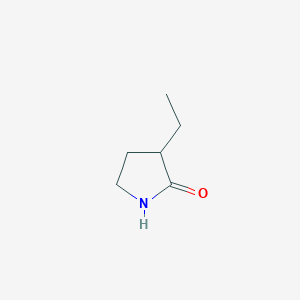![molecular formula C21H21N3O5 B2414129 1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one CAS No. 941935-04-2](/img/structure/B2414129.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one, commonly known as 'BDB' is a psychoactive compound that belongs to the family of phenethylamines. It is a derivative of the popular drug MDMA (3,4-methylenedioxymethamphetamine) and has been gaining attention in the scientific community due to its potential therapeutic applications. BDB is known to have a similar chemical structure to MDMA and is believed to have similar effects on the human body.
Applications De Recherche Scientifique
BDB has been studied for its potential therapeutic applications, especially in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). Studies have shown that BDB has a similar effect on the brain as MDMA, which is known to increase the levels of serotonin, dopamine, and norepinephrine in the brain. These neurotransmitters are known to regulate mood, emotions, and behavior, and their imbalance is associated with various psychiatric disorders. BDB has been shown to have a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for therapeutic use.
Mécanisme D'action
BDB acts mainly by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. It does this by inhibiting the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This, in turn, leads to an increase in the activity of these neurotransmitters, resulting in a feeling of euphoria, empathy, and sociability. BDB also activates the release of oxytocin, a hormone that is associated with social bonding and trust.
Biochemical and Physiological Effects
BDB has been shown to have a number of biochemical and physiological effects on the human body. It has been shown to increase heart rate, blood pressure, and body temperature, which are common effects of psychoactive drugs. BDB has also been shown to cause pupil dilation and jaw clenching, which are characteristic effects of MDMA. BDB has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for therapeutic use.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages for lab experiments. It has a similar chemical structure to MDMA, which makes it a useful tool for studying the effects of MDMA on the human body. BDB has a lower potential for abuse and dependence compared to MDMA, making it a safer alternative for lab experiments. However, BDB has several limitations for lab experiments. It is a relatively new compound, and there is limited research on its effects on the human body. BDB is also a controlled substance, making it difficult to obtain for research purposes.
Orientations Futures
There are several future directions for research on BDB. One area of research is the potential therapeutic applications of BDB in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of research is the potential use of BDB as a tool for studying the effects of MDMA on the human body. Further research is needed to understand the long-term effects of BDB on the human body and its potential for abuse and dependence.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 3,4-dimethoxyphenethylamine with pyrazin-2-one in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified using chromatography. The yield of BDB obtained from this synthesis method is around 60-70%.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-26-16-5-3-14(11-18(16)27-2)7-8-22-20-21(25)24(10-9-23-20)15-4-6-17-19(12-15)29-13-28-17/h3-6,9-12H,7-8,13H2,1-2H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWOLAFKFPUSOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=CN(C2=O)C3=CC4=C(C=C3)OCO4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-isopropoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)nicotinamide](/img/structure/B2414047.png)
![N-(2-ethylphenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2414051.png)
![2-[2-(Cyanomethyl)phenyl]acetic acid](/img/structure/B2414053.png)
![3-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazole](/img/structure/B2414054.png)
![Racemic-(1S,3S,4R,6S)-2-(Tert-Butoxycarbonyl)-6-Fluoro-2-Azabicyclo[2.2.1]Heptane-3-Carboxylic Acid](/img/structure/B2414055.png)


![Methyl 4-[(2,6-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2414060.png)



![2,6-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2414066.png)

